molecular formula C17H19N3O2S B14817831 N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide

N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B14817831
M. Wt: 329.4 g/mol
InChI Key: CTFUBMWGBCEEAT-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide is a complex organic compound with a unique structure that includes a benzyl group, a thienyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide typically involves a multi-step process. One common method includes the condensation of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-benzyl-4-oxobutanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-oxobutanamide: Lacks the thienyl and hydrazino groups, making it less complex.

    3-methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the hydrazino and benzyl groups.

    Hydrazine hydrate: A simpler hydrazine derivative without the benzyl and thienyl groups.

Uniqueness

N-benzyl-4-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-4-oxobutanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzyl-N'-[(E)-(3-methylthiophen-2-yl)methylideneamino]butanediamide

InChI

InChI=1S/C17H19N3O2S/c1-13-9-10-23-15(13)12-19-20-17(22)8-7-16(21)18-11-14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3,(H,18,21)(H,20,22)/b19-12+

InChI Key

CTFUBMWGBCEEAT-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.